2,2-Difluoro-2-(3-methoxyphenyl)ethanamine
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Overview
Description
2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-amine is a chemical compound with the molecular formula C9H11F2NO It is characterized by the presence of two fluorine atoms and a methoxyphenyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-(3-methoxyphenyl)ethan-1-amine typically involves the introduction of the difluoromethyl group to a suitable precursor. One common method is the difluoromethylation of 3-methoxyphenylacetonitrile, followed by reduction to the corresponding amine. This process often employs reagents such as diethylaminosulfur trifluoride (DAST) for the difluoromethylation step and lithium aluminum hydride (LiAlH4) for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted ethanamines .
Scientific Research Applications
2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a useful tool in studying biological systems and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group may also play a role in the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)ethan-1-amine: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
2,2-Difluoro-2-(4-methoxyphenyl)ethan-1-amine: Similar structure but with the methoxy group in a different position, which can affect its reactivity and applications.
Uniqueness
The unique combination of the difluoromethyl group and the methoxyphenyl moiety in 2,2-difluoro-2-(3-methoxyphenyl)ethan-1-amine imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H11F2NO |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
2,2-difluoro-2-(3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2NO/c1-13-8-4-2-3-7(5-8)9(10,11)6-12/h2-5H,6,12H2,1H3 |
InChI Key |
FANXSHUKJALBIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN)(F)F |
Origin of Product |
United States |
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